2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a hexyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable alcohol under dehydrating conditions. One common method is the reaction of 2-(hexyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the boronic ester to boronic acids or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is employed in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It can be used in the design of boron-containing drugs and bioactive molecules.
Industrial Applications: The compound is utilized in the production of UV stabilizers and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as Suzuki-Miyaura cross-coupling. This interaction is crucial for its role in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Hexyloxy)phenyl]acetic acid: Similar in structure but contains a carboxylic acid group instead of a dioxaborolane ring.
2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine: Contains a triazine ring and is used as a UV stabilizer.
Uniqueness
2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring boron-containing compounds with specific electronic and steric properties.
Properties
CAS No. |
921937-74-8 |
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Molecular Formula |
C18H29BO3 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-(2-hexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO3/c1-6-7-8-11-14-20-16-13-10-9-12-15(16)19-21-17(2,3)18(4,5)22-19/h9-10,12-13H,6-8,11,14H2,1-5H3 |
InChI Key |
DRQYKONTWMGDGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCCCCC |
Origin of Product |
United States |
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